Jingzhaotoxin-III
Description
Isolation from Chilobrachys jingzhao Venom
Jingzhaotoxin-III was first isolated from the venom of the Chinese tarantula, Chilobrachys jingzhao. smartox-biotech.comnih.gov The venom of this spider is a complex mixture containing a variety of neurotoxins. tandfonline.comtandfonline.com The process of isolating specific toxins like JZTX-III typically involves modern chromatographic techniques, particularly high-performance liquid chromatography (HPLC), which are essential for separating individual peptide compounds from the crude venom. nih.govplos.org
The crude venom of C. jingzhao is comprised of a vast array of components, with peptides having a molecular weight of less than 10 kDa being the major constituents. nih.gov Proteomic and peptidomic analyses have revealed the presence of over a hundred peptides in the venom, many of which are believed to target various ion channels. nih.gov The isolation of JZTX-III involves fractionating the crude venom, often using reverse-phase HPLC, to separate the components based on their physicochemical properties. plos.orgnih.gov
Gene Cloning and Precursor Protein Characterization
The genetic blueprint for this compound has been elucidated through gene cloning techniques. smartox-biotech.comnih.gov Using 3'- and 5'-rapid amplification of cDNA ends (RACE), the full-length cDNA encoding the precursor of JZTX-III was cloned and sequenced. smartox-biotech.comnih.gov This revealed that JZTX-III is initially synthesized as a 63-residue precursor protein. smartox-biotech.comnih.gov
This precursor contains the mature 36-amino-acid JZTX-III peptide, along with a signal peptide and an intervening propeptide region. nih.gov A notable feature of the JZTX-III precursor is an uncommon endoproteolytic site, -X-Ser-, located before the mature toxin sequence. nih.gov The intervening region consists of only 5 residues, which is the smallest identified in spider toxin cDNAs to date. nih.gov The mature JZTX-III peptide is characterized by 36 amino acid residues and is stabilized by three disulfide bridges. smartox-biotech.comnih.gov
Strategies for Recombinant Production
The limited availability of native JZTX-III from spider venom has necessitated the development of recombinant production strategies to obtain sufficient quantities for research and potential therapeutic applications.
Heterologous expression systems, such as the bacterium Escherichia coli and various yeast species, are commonly employed for the production of recombinant proteins like JZTX-III. These systems offer the advantages of rapid growth, high-level expression, and well-established genetic manipulation techniques. The choice of expression system can significantly impact the yield and biological activity of the recombinant toxin.
A critical challenge in the recombinant production of disulfide-rich peptides like JZTX-III is ensuring correct protein folding to achieve its native, bioactive conformation. When expressed in E. coli, these proteins often accumulate as insoluble inclusion bodies. Therefore, a subsequent refolding step is required to convert the denatured protein into its active form. Optimization of expression conditions, such as host strain, expression vector, and induction parameters, along with the development of efficient refolding protocols, are crucial for maximizing the yield of bioactive JZTX-III. The solution structure of JZTX-III, determined by NMR spectroscopy, reveals an inhibitor cystine knot (ICK) motif, a structural feature common to many spider toxins that contributes to their stability. plos.orgnih.gov This structural information is invaluable for guiding refolding strategies.
Properties
Molecular Formula |
C174H241N47O46S6 |
|---|---|
Molecular Weight |
3919.53 Da |
Appearance |
White lyophilized solidPurity rate:> 98%AA sequence: Asp-Gly-Glu-Cys4-Gly-Gly-Phe-Trp-Trp-Lys-Cys11-Gly-Arg-Gly-Lys-Pro-Pro-Cys18-Cys19-Lys-Gly-Tyr-Ala-Cys24-Ser-Lys-Thr-Trp-Gly-Trp-Cys31-Ala-Val-Glu-Ala-Pro-OHDisulfide bonds: Cys4-Cys19, Cys11-Cys24, and Cys18-Cys31Length (aa): 36 |
Origin of Product |
United States |
Structure and Molecular Characteristics
Amino Acid Sequence and Disulfide Bridge Configuration
Jingzhaotoxin-III is a polypeptide composed of 36 amino acid residues. nih.gov Its primary structure, or amino acid sequence, is Asp-Gly-Glu-Cys-Gly-Gly-Phe-Trp-Trp-Lys-Cys-Gly-Arg-Gly-Lys-Pro-Pro-Cys-Cys-Lys-Gly-Tyr-Ala-Cys-Ser-Lys-Thr-Trp-Gly-Trp-Cys-Ala-Val-Glu-Ala-Pro. windows.net
The three-dimensional structure of JZTX-III is stabilized by three disulfide bridges. nih.gov These covalent bonds form between specific cysteine residues: Cys4 and Cys19, Cys11 and Cys24, and Cys18 and Cys31. windows.netrndsystems.com This specific I-IV, II-V, III-VI pattern of disulfide connectivity is characteristic of the inhibitor cystine knot (ICK) motif. nih.govtandfonline.com The full-length cDNA of JZTX-III encodes a 63-residue precursor protein. nih.gov
Three-Dimensional Structure and Key Functional Motifs
The solution structure of this compound, as determined by nuclear magnetic resonance (NMR) spectroscopy, reveals a compact, well-defined fold characteristic of the ICK motif. nih.gov This structure consists of three β-strands connected by several turns. nih.gov
A key feature of JZTX-III's surface topography is a prominent hydrophobic patch surrounded by charged residues. creative-peptides.comnih.gov This "Janus-faced" profile, with a nonpolar surface on one side and charged residues on the other, is thought to be crucial for its interaction with ion channels. creative-peptides.com The hydrophobic patch is formed by four tryptophan residues (Trp8, Trp9, Trp28, and Trp30). tandfonline.comsmartox-biotech.com Alanine-scanning mutagenesis studies have identified several key residues critical for its binding to the Nav1.5 channel, including the acidic residues Asp1 and Glu3, as well as the tryptophan residues of the hydrophobic patch. smartox-biotech.comfrontiersin.org
Structural Biology and Conformation
Primary Amino Acid Sequence and Disulfide Connectivity Pattern
Jingzhaotoxin-III is a polypeptide composed of 36 amino acid residues. smartox-biotech.comnih.gov Its primary sequence was determined through Edman degradation and confirmed by mass spectrometry. scielo.br The full-length cDNA of the toxin encodes a 63-residue precursor. smartox-biotech.comnih.gov
The amino acid sequence is: DGECGGFWWKCGRGKPPCCKGYACSKTWGWCAVEAP
The structure is stabilized by three disulfide bridges, which are crucial for its conformational stability and biological activity. nih.gov The connectivity of these bridges follows a typical I-IV, II-V, III-VI pattern, where the six cysteine residues are linked as follows: Cys4–Cys19, Cys11–Cys24, and Cys18–Cys31. tandfonline.comsmartox-biotech.com This specific disulfide bond arrangement was determined using a chemical strategy involving partial reduction and sequence analysis. smartox-biotech.comnih.gov
| Feature | Description |
| Amino Acid Residues | 36 |
| Sequence | DGECGGFWWKCGRGKPPCCKGYACSKTWGWCAVEAP |
| Disulfide Bridges | 3 |
| Connectivity Pattern | Cys(I)-Cys(IV), Cys(II)-Cys(V), Cys(III)-Cys(VI) |
| Specific Linkages | Cys4-Cys19, Cys11-Cys24, Cys18-Cys31 |
Three-Dimensional Solution Structure Determination (e.g., NMR Spectroscopy)
The three-dimensional solution structure of this compound was determined using two-dimensional proton nuclear magnetic resonance (¹H 2D NMR) spectroscopy. nih.gov This technique allows for the determination of protein structures in a solution state, which closely mimics their natural physiological environment.
For the structure determination, 100 conformers were calculated, and the final structural ensemble was represented by the 20 structures with the lowest energy. rcsb.org The coordinates for the solution structure of this compound are available in the Protein Data Bank under the accession code 2I1T. rcsb.org The structural data reveals a compact, well-defined fold, characterized by a core region from which loops extend. nih.govrcsb.org
Identification of the Inhibitory Cystine Knot (ICK) Motif
The three-dimensional structure of this compound reveals that it adopts a classic Inhibitor Cystine Knot (ICK) motif. tandfonline.comnih.govtandfonline.com This structural scaffold is common among spider venom peptides and is critical for their stability and function. researchgate.netusc.edu.au
The ICK motif in JZTX-III is characterized by:
A small triple-stranded beta-sheet (β-strands). nih.gov
The three disulfide bonds that form a "knot." Two of the disulfide bonds create a ring through which the third disulfide bond passes, conferring exceptional thermal, chemical, and enzymatic stability to the peptide. usc.edu.au
The structure is composed of three β-strands connected by four turns. nih.gov
This rigid and stable framework provides a scaffold for a variety of pharmacologically active surface loops.
Structural Features of the Bioactive Surface
The biological activity of this compound is mediated by specific structural features on its molecular surface. A key characteristic is the presence of a prominent hydrophobic patch surrounded by charged amino acid residues. tandfonline.comnih.gov This amphipathic surface is believed to be the crucial site for its interaction with and inhibition of voltage-gated ion channels. nih.gov
Interestingly, the specific residues forming the bioactive surface differ depending on the ion channel being targeted, suggesting that the toxin uses partially overlapping surfaces to interact with different channels. smartox-biotech.comacs.org
Interaction with Nav1.5 Channels: Alanine-scanning analysis has identified the key residues for binding to the cardiac sodium channel Nav1.5. The functional surface includes two acidic residues, Aspartic acid (Asp1) and Glutamic acid (Glu3), and an exposed hydrophobic patch formed by four Tryptophan residues (Trp8, Trp9, Trp28, and Trp30). researchgate.netmdpi.comnih.gov
Interaction with Kv2.1 Channels: For the potassium channel Kv2.1, the functional surface is composed of a different combination of residues. It involves four hydrophobic residues (Trp8, Trp28, Trp30, and Val33) and three charged residues (Arginine13, Lysine15, and Glutamic acid34). tandfonline.comsmartox-biotech.comacs.org
This ability to present distinct interaction faces allows this compound to modulate different ion channels through varied molecular mechanisms. acs.org
Molecular Targets and Channel Specificity
Selective Modulation of Voltage-Gated Sodium Channel NaV1.5
Jingzhaotoxin-III demonstrates a pronounced and selective inhibitory effect on the cardiac voltage-gated sodium channel, NaV1.5. smartox-biotech.com This interaction is characterized by a high degree of specificity, distinguishing it from other NaV channel subtypes.
This compound selectively inhibits the activation of the NaV1.5 channel with a reported half-maximal inhibitory concentration (IC50) of approximately 348 nM. This toxin is thought to bind to receptor site 4, specifically targeting the S3-S4 linker of domain II (DII) on the NaV1.5 channel. smartox-biotech.comresearchgate.net This binding traps the DII voltage sensor in a closed state. nih.govsmartox-biotech.comresearchgate.net The interaction is further defined by the crucial role of specific amino acid residues on the NaV1.5 channel, where mutations of S799, R800, and L804 have been shown to reduce the toxin's sensitivity. researchgate.net Notably, the R800A mutation can lead to a 30-fold reduction in binding affinity. researchgate.net Functionally, JZTX-III causes a depolarizing shift in the channel's activation threshold. nih.gov
A key characteristic of this compound is its high selectivity for NaV1.5 over other neuronal and skeletal muscle NaV channel subtypes. smartox-biotech.com Research has consistently shown that JZTX-III has no significant effect on NaV1.2, NaV1.4, NaV1.6, and NaV1.7 channels. smartox-biotech.com This specificity allows it to be used as a pharmacological tool to discriminate between different sodium channel isoforms. smartox-biotech.com While it primarily inhibits the cardiac NaV1.5, it does not affect the voltage-gated sodium channels found in dorsal root ganglion neurons. nih.govcreative-peptides.com
High Affinity and Specificity Profile
Interaction with Voltage-Gated Potassium Channel Kv2.1
In addition to its effects on NaV1.5, this compound also modulates the activity of the voltage-gated potassium channel Kv2.1. nih.govwikipedia.org
This compound significantly inhibits the Kv2.1 channel with an IC50 value of 0.71 ± 0.01 μM. nih.govsmartox-biotech.comacs.org The toxin is believed to dock at the voltage-sensor paddle of the Kv2.1 channel. nih.govacs.org This interaction modifies the channel's gating properties by slowing the rate of activation and increasing the deactivation of the tail current. nih.gov This suggests that the toxin-bound channels can still open but in a modified manner. nih.gov The binding affinity of JZTX-III to the Kv2.1 channel is influenced by several key residues. Alanine (B10760859) replacement of Phe274, Lys280, Ser281, Leu283, Gln284, and Val288 has been shown to decrease the toxin's affinity, with Ser281 being a particularly crucial determinant. nih.govsmartox-biotech.comacs.org
While this compound interacts with both NaV1.5 and Kv2.1, its affinity for NaV1.5 (IC50 ≈ 348 nM) is higher than for Kv2.1 (IC50 ≈ 710 nM). nih.govsmartox-biotech.com Research indicates that the bioactive surfaces of JZTX-III that interact with NaV1.5 and Kv2.1 are only partially overlapping. nih.govsmartox-biotech.comacs.org This suggests that the toxin may utilize distinct, though somewhat related, mechanisms to modulate these two different types of ion channels. nih.govsmartox-biotech.com
Affinity and Functional Impact
Profile of Inactivity Against Other Ion Channel Subtypes
This compound exhibits a notable lack of activity against a range of other ion channel subtypes. Electrophysiological experiments have demonstrated that JZTX-III has no effect on several voltage-gated potassium channel subtypes, including Kv1.4, Kv3.1, and Kv4.1-4.3. nih.govsmartox-biotech.comresearchgate.netacs.org Furthermore, it has been shown to be ineffective against voltage-gated calcium channels in dorsal root ganglion neurons. nih.govcreative-peptides.com This high degree of selectivity underscores its potential as a specific probe for studying NaV1.5 and Kv2.1 channels.
| Ion Channel Subtype | Effect of this compound | IC50 Value | Reference |
| NaV1.5 | Inhibits activation | ~348 nM | |
| NaV1.2 | No effect | - | smartox-biotech.com |
| NaV1.4 | No effect | - | smartox-biotech.com |
| NaV1.6 | No effect | - | smartox-biotech.com |
| NaV1.7 | No effect | - | smartox-biotech.com |
| Kv2.1 | Inhibits and modifies gating | ~710 nM | nih.govsmartox-biotech.comacs.org |
| Kv1.4 | No effect | - | nih.govsmartox-biotech.comacs.org |
| Kv3.1 | No effect | - | nih.govsmartox-biotech.comacs.org |
| Kv4.1 | No effect | - | nih.govsmartox-biotech.comacs.org |
| Kv4.2 | No effect | - | mdpi.com |
| Kv4.3 | No effect | - | nih.govsmartox-biotech.comacs.org |
| CaV Channels (DRG) | No effect | - | nih.govcreative-peptides.com |
Molecular Mechanism of Action and Gating Modulation
Effects on Ion Channel Gating Kinetics
Jingzhaotoxin-III exerts distinct modulatory effects on the gating properties of NaV1.5 and Kv2.1 channels, primarily by altering their voltage-dependent activation and deactivation processes.
Modulation of NaV1.5 Activation and Inactivation
This compound selectively inhibits the cardiac voltage-gated sodium channel, NaV1.5. researchgate.net Its primary mechanism involves the inhibition of channel activation. nih.gov The toxin shifts the voltage-dependence of activation to more depolarized potentials. nih.govwikipedia.orgcreative-peptides.com For instance, one study noted a 10-mV depolarizing shift in the channel activation threshold. nih.gov This means that a stronger depolarization is required to open the channel in the presence of the toxin. wikipedia.org
While its main effect is on activation, some research indicates that at higher concentrations (1 or 5 μM), JZTX-III can also slow the fast inactivation process of NaV1.5. researchgate.netresearchgate.net However, other reports suggest it does not affect the inactivation curve. wikipedia.org This dual functionality—impeding activation and decelerating inactivation—highlights a complex interaction with the channel. researchgate.net The toxin traps the NaV1.5 voltage sensor in domain II (DII) in its closed state, which is the basis for its inhibitory effect on activation. acs.orgnih.govsmartox-biotech.com
Modulation of Kv2.1 Activation and Deactivation
In addition to its effects on NaV1.5, this compound also significantly inhibits the Kv2.1 potassium channel. acs.orgnih.gov It modifies the gating of Kv2.1 by shifting the activation curve to a more depolarized voltage, similar to its effect on NaV1.5. wikipedia.org Furthermore, JZTX-III accelerates the deactivation kinetics of Kv2.1. wikipedia.orgcreative-peptides.com Studies have shown it can speed up the deactivation time constant from approximately 37 ms (B15284909) in control conditions to about 13.8 ms in the presence of the toxin. creative-peptides.com This suggests that the toxin stabilizes the closed state of the channel, promoting a faster return to this state upon repolarization. Like with NaV1.5, JZTX-III is thought to trap the Kv2.1 voltage sensor in a closed configuration. researchgate.net
| Ion Channel | Gating Parameter | Effect of this compound | Reference |
|---|---|---|---|
| NaV1.5 | Activation | Inhibits by shifting activation to more depolarized potentials | nih.govwikipedia.orgcreative-peptides.com |
| Inactivation | Slows fast inactivation at high concentrations | researchgate.netresearchgate.net | |
| Kv2.1 | Activation | Shifts activation curve to a more depolarized voltage | wikipedia.org |
| Deactivation | Accelerates deactivation kinetics | wikipedia.orgcreative-peptides.com |
Identification of Toxin-Channel Interaction Interfaces
The specific binding of this compound to distinct regions on the NaV1.5 and Kv2.1 channels underlies its modulatory actions. These binding sites are located on the voltage-sensing domains of the channels.
Binding to NaV1.5 Voltage Sensor Domain (DIIS3-S4 Linker)
This compound is classified as a site 4 toxin, binding to the extracellular S3-S4 linker of the voltage sensor in domain II (DIIS3-S4) of the NaV1.5 channel. researchgate.netnih.govsmartox-biotech.com This interaction traps the voltage sensor in the closed state, thereby inhibiting channel activation. acs.orgnih.gov Mutagenesis studies have identified key residues on both the toxin and the channel that are crucial for this interaction. On the toxin side, two acidic residues (Asp1, Glu3) and a hydrophobic patch formed by four tryptophan residues (Trp8, Trp9, Trp28, Trp30) are critical for binding to NaV1.5. researchgate.netnih.gov
On the NaV1.5 channel, specific residues within the DIIS3-S4 linker are essential determinants of toxin sensitivity. researchgate.netnih.gov The residue Arg800 is particularly important for the selective interaction with JZTX-III, as this residue is not present in other sodium channel subtypes that are insensitive to the toxin. researchgate.netnih.gov Mutations of residues such as S799, R800, and L804 to alanine (B10760859) have been shown to reduce the toxin's sensitivity. researchgate.netnih.gov The mutation of Arg800 to an alanine (R800A) can decrease the binding affinity of JZTX-III by as much as 30-fold. researchgate.net Conversely, mutating the corresponding residue in the insensitive NaV1.7 channel to arginine significantly increases its sensitivity to the toxin. researchgate.netnih.gov
Docking to Kv2.1 Voltage Sensor Paddle
This compound docks at the voltage-sensor paddle of the Kv2.1 channel, a region involving the S3b and S4 helices that acts as the channel's voltage sensor. acs.orgnih.govmdpi.com This interaction is responsible for the inhibition of the channel. Alanine-scanning mutagenesis has revealed that the functional surface of JZTX-III that binds to Kv2.1 is composed of four hydrophobic residues (Trp8, Trp28, Trp30, and Val33) and three charged residues (Arg13, Lys15, and Glu34). acs.orgnih.gov
Key residues on the Kv2.1 channel have also been identified as crucial for the interaction. Alanine replacement of Phe274, Lys280, Ser281, Leu283, Gln284, and Val288 significantly decreases the affinity of JZTX-III. acs.orgnih.gov Among these, Ser281 appears to be the most critical determinant for the toxin's binding. acs.orgnih.gov
| Molecule | Interacting Partner | Critical Residues | Reference |
|---|---|---|---|
| This compound | NaV1.5 | Asp1, Glu3, Trp8, Trp9, Trp28, Trp30 | researchgate.netnih.gov |
| Kv2.1 | Trp8, Trp28, Trp30, Val33, Arg13, Lys15, Glu34 | acs.orgnih.gov | |
| NaV1.5 (DIIS3-S4) | This compound | S799, R800, L804 | researchgate.netnih.gov |
| Kv2.1 (Voltage Sensor Paddle) | This compound | Phe274, Lys280, Ser281, Leu283, Gln284, Val288 | acs.orgnih.gov |
Allosteric and Competitive Modulation Mechanisms
The interaction of this compound with ion channels displays characteristics of both allosteric and competitive modulation.
By binding to the voltage sensor (a site distinct from the channel pore), JZTX-III acts as a gating modifier, which is a form of allosteric modulation. drugdiscoverytrends.comumn.edunih.gov Allosteric modulators bind to a site other than the primary active site (the orthosteric site) to induce a conformational change that alters the protein's function. drugdiscoverytrends.compharmacologycanada.org In this case, JZTX-III binding to the voltage sensor paddle allosterically inhibits the channel's opening mechanism without directly blocking the pore. nih.gov Research indicates that the bioactive surfaces of JZTX-III that interact with Kv2.1 and NaV1.5 are only partially overlapping, suggesting a sophisticated mechanism of molecular recognition that allows it to target different channels. acs.orgnih.gov This ability to fine-tune protein function is a key advantage of allosteric modulators. drugdiscoverytrends.comumn.edu
Comparison of Mechanistic Insights with Other Ion Channel Toxins
The mechanism by which this compound modulates ion channels can be better understood by comparing it with other well-characterized toxins.
Scorpion β-toxins: Like JZTX-III, scorpion β-toxins are also site 4 toxins that bind to the DII S3-S4 linker of Nav channels. However, their functional effects are opposing. While JZTX-III inhibits activation by trapping the voltage sensor in the closed state, causing a depolarizing shift, scorpion β-toxins typically enhance activation by trapping the voltage sensor in its open state. nih.govcreative-peptides.com This fundamental difference highlights the diverse ways toxins can manipulate channel gating despite targeting the same receptor site.
Hanatoxin1 (HnTx1) and SGTx1: JZTX-III shares a similar model of action with HnTx1 and SGTx1, particularly in its effect on Kv2.1 channels. nih.govcreative-peptides.com These toxins are also gating modifiers that interact with the channel's voltage sensor. The ability of both JZTX-III and Hanatoxin1 to affect different types of channels (Nav/Kv for JZTX-III, and Kv/Cav for HnTx1) suggests they recognize conserved structural elements within the voltage-sensing domains of these distinct channel families. nih.gov
ProTx-II and Huwentoxin-IV (HwTx-IV): These are other spider toxins that target Nav channels, often binding to site 4. However, the precise mechanism of interaction for JZTX-III is considered distinct. nih.govwindows.net While they all possess a "Janus-faced" surface profile with a significant hydrophobic patch thought to facilitate interaction with the cell membrane, the specific residues on the channel that are critical for binding differ. nih.govcreative-peptides.com For example, the high selectivity of JZTX-III for Nav1.5 is conferred by the Arg800 residue on the channel, a feature not identified as the primary determinant for other site 4 toxins. nih.gov
Other Jingzhaotoxins: Within its own family, JZTX-III displays unique properties. Other toxins from Chilobrachys jingzhao, such as JZTX-I and JZTX-V, also act as gating modifiers on Kv channels but show different selectivity profiles. nih.gov JZTX-I inhibits both Kv2.1 and Kv4.1 channels with low affinity, whereas JZTX-V has a higher preference for Kv4.2 channels. nih.gov These differences are thought to arise from variations in their electrostatic surface properties, which influence their affinity for different channel subtypes. nih.gov The inhibitory effects of these toxins on hERG channels were also found to be inconsistent with their affinity for Nav1.5 and Kv2.1, indicating that the bioactive surfaces interacting with different channels are, at least in part, distinct. fao.org
Table 2: Mechanistic Comparison of JZTX-III with Other Ion Channel Toxins
| Toxin | Toxin Class | Primary Target(s) | Mechanism of Action | Key Mechanistic Difference from JZTX-III |
|---|---|---|---|---|
| This compound | Spider Toxin (Gating Modifier) | Nav1.5, Kv2.1. nih.govresearchgate.net | Inhibits Nav1.5 activation; modifies Kv2.1 gating. nih.govwikipedia.orgnih.gov | N/A |
| Scorpion β-toxins | Scorpion Toxin (Gating Modifier) | Nav channels (Site 4). nih.gov | Enhance activation by trapping voltage sensor in open state. | Opposing effect on Nav channel activation (enhances vs. inhibits). nih.govcreative-peptides.com |
| Hanatoxin1 (HnTx1) | Spider Toxin (Gating Modifier) | Kv channels, Cav channels. nih.gov | Modifies channel gating by binding to voltage sensor. | Targets Cav channels instead of Nav channels. nih.gov |
| ProTx-II | Spider Toxin (Gating Modifier) | Nav channels (Site 4). creative-peptides.com | Inhibits channel activation. frontiersin.org | Interacts with a different set of critical residues on the channel for binding. nih.gov |
| Huwentoxin-IV (HwTx-IV) | Spider Toxin (Gating Modifier) | Nav channels (Site 4). windows.net | Inhibits channel activation. | Binds to the same site but through a different mechanism and residue interactions. nih.govwindows.net |
| Jingzhaotoxin-I | Spider Toxin (Gating Modifier) | Kv2.1, Kv4.1, Nav channels. nih.gov | Modifies channel gating. | Lower affinity and different selectivity profile for Kv channels. nih.gov |
Table 3: List of Compounds
| Compound Name |
|---|
| This compound (JZTX-III) |
| Jingzhaotoxin-I (JZTX-I) |
| Jingzhaotoxin-V (JZTX-V) |
| Hanatoxin1 (HnTx1) |
| SGTx1 |
| ProTx-II |
| Huwentoxin-IV (HwTx-IV) |
Structure Activity Relationship Sar Studies
Identification of Critical Residues on Jingzhaotoxin-III for Channel Binding
Alanine-scanning mutagenesis has been a key technique in identifying the functional surfaces of JZTX-III that interact with its ion channel targets. smartox-biotech.comnih.gov This method involves systematically replacing individual amino acid residues with alanine (B10760859) and observing the effect on toxin activity.
Research has revealed that the bioactive surfaces of JZTX-III are characterized by a combination of hydrophobic and charged residues. smartox-biotech.comtandfonline.comnih.gov For its interaction with the NaV1.5 channel, an exposed hydrophobic patch is crucial. tandfonline.comresearchgate.net This hydrophobic region is thought to facilitate the toxin's entry into the cell membrane's phospholipid bilayer, thereby increasing its local concentration near the ion channel. creative-peptides.com Similarly, the functional surface of JZTX-III that binds to the KV2.1 channel is also composed of a mix of hydrophobic and charged residues. smartox-biotech.comtandfonline.com This "Janus-faced" surface profile, with a prominent hydrophobic patch on one side and charged residues on the other, is a recurring theme among many ion channel-gating modifier toxins. creative-peptides.comnih.gov
Detailed mutagenesis studies have identified several specific amino acid residues on JZTX-III that are vital for its binding to both NaV1.5 and KV2.1 channels.
For the NaV1.5 channel , the key residues on JZTX-III include:
Acidic Residues: Asp1 and Glu3 are critical for the binding of JZTX-III to NaV1.5. nih.govresearchgate.nettandfonline.com
Hydrophobic (Tryptophan) Residues: A significant hydrophobic patch formed by Trp8, Trp9, Trp28, and Trp30 plays a major role in the toxin's affinity for NaV1.5. nih.govtandfonline.comresearchgate.nettandfonline.com
For the KV2.1 channel , the functional surface of JZTX-III is composed of a different, yet overlapping, set of residues:
Hydrophobic Residues: Trp8, Trp28, Trp30, and Val33 are important for the interaction with KV2.1. smartox-biotech.comtandfonline.comtandfonline.comnih.gov
Charged Residues: Arg13, Lys15, and Glu34 are also key components of the binding surface for KV2.1. smartox-biotech.comtandfonline.comtandfonline.comnih.gov
Table 1: Critical Residues of this compound for Ion Channel Binding
| Residue Type | Specific Amino Acids for NaV1.5 Binding | Specific Amino Acids for KV2.1 Binding |
|---|---|---|
| Acidic | Asp1, Glu3 | Glu34 |
| Hydrophobic | Trp8, Trp9, Trp28, Trp30 | Trp8, Trp28, Trp30, Val33 |
| Charged (Basic) | Arg13, Lys15 |
Role of Hydrophobic and Charged Residues
Identification of Key Residues on Ion Channels Influencing Toxin Affinity
Just as specific residues on JZTX-III are crucial for binding, particular amino acids within the ion channels themselves act as determinants for the toxin's affinity.
This compound binds to the S3-S4 linker of domain II (DIIS3-S4) of the NaV1.5 channel, a region known as receptor site 4. smartox-biotech.comnih.gov Mutagenesis studies on the NaV1.5 channel have identified the following residues as being critical for this interaction:
Arg800: This residue is a unique and crucial determinant for the high selectivity of JZTX-III for NaV1.5. nih.govresearchgate.net The mutation of Arg800 to alanine (R800A) significantly reduces the toxin's sensitivity. nih.gov Conversely, introducing an arginine at the equivalent position in the NaV1.7 channel (D816R) greatly increases its sensitivity to JZTX-III. nih.govresearchgate.net
Ser799 and Leu804: Mutations of these residues to alanine (S799A and L804A) also lead to a reduction in the sensitivity of NaV1.5 to JZTX-III. nih.govresearchgate.net
For the KV2.1 channel, JZTX-III is thought to dock at the voltage-sensor paddle. smartox-biotech.comnih.gov Alanine replacement of several residues in this region has been shown to decrease the affinity of JZTX-III:
Ser281: This is the most critical determinant for JZTX-III binding to KV2.1. smartox-biotech.comnih.gov Replacing Ser281 with alanine, phenylalanine, isoleucine, valine, or glutamate (B1630785) results in a more than 34-fold increase in the IC50 value, indicating a dramatic loss of affinity. smartox-biotech.comnih.gov However, substituting it with threonine only slightly reduces the toxin's sensitivity. smartox-biotech.comnih.gov
Phe274, Lys280, Leu283, Gln284, and Val288: Alanine replacement of these residues also significantly decreases the affinity of JZTX-III for the KV2.1 channel, with fold reductions in affinity ranging from 7 to 12-fold. smartox-biotech.comacs.orgnih.gov
Table 2: Key Ion Channel Residues for this compound Affinity
| Ion Channel | Critical Residues | Impact of Mutation on JZTX-III Affinity |
|---|---|---|
| NaV1.5 | Arg800 | Mutation to Alanine (R800A) significantly reduces sensitivity. nih.gov |
| Ser799 | Mutation to Alanine (S799A) reduces sensitivity. nih.gov | |
| Leu804 | Mutation to Alanine (L804A) reduces sensitivity. nih.gov | |
| KV2.1 | Ser281 | Replacement with Alanine, Phenylalanine, Isoleucine, Valine, or Glutamate dramatically decreases affinity (>34-fold). smartox-biotech.comnih.gov |
| Phe274 | Alanine replacement decreases affinity by ~7-fold. smartox-biotech.comacs.orgnih.gov | |
| Lys280 | Alanine replacement decreases affinity by ~9-fold. smartox-biotech.comacs.orgnih.gov | |
| Leu283 | Alanine replacement decreases affinity by ~12-fold. smartox-biotech.comacs.orgnih.gov | |
| Gln284 | Alanine replacement decreases affinity by ~9-fold. smartox-biotech.comacs.orgnih.gov | |
| Val288 | Alanine replacement decreases affinity by ~7-fold. smartox-biotech.comacs.orgnih.gov |
Determinants within NaV1.5 (e.g., Arg800, Ser799, Leu804)
Elucidation of Partially Overlapping Bioactive Surfaces for Dual Specificity
A key finding from the SAR studies is that the bioactive surfaces of JZTX-III that interact with NaV1.5 and KV2.1 are only partially overlapping. smartox-biotech.comnih.govresearchgate.net This discovery provides a molecular basis for the toxin's dual specificity. While some residues, such as Trp8, Trp28, and Trp30, are important for binding to both channels, other residues confer specificity for one channel over the other. smartox-biotech.comtandfonline.com For instance, Asp1, Glu3, and Trp9 are critical for NaV1.5 binding, whereas Arg13, Lys15, Val33, and Glu34 are key for the interaction with KV2.1. smartox-biotech.comtandfonline.comresearchgate.netnih.gov
This elegant use of partially overlapping surfaces allows the toxin to effectively target two different ion channels, highlighting a sophisticated evolutionary adaptation. These findings strongly support the hypothesis that animal toxins can utilize such a strategy to interact with the voltage-sensor paddles of different types of ion channels. smartox-biotech.comnih.gov
Advanced Methodologies for Investigation
Electrophysiological Techniques (e.g., Whole-Cell Patch-Clamp, Voltage-Clamp Fluorometry)
Electrophysiological assays are fundamental in characterizing the functional effects of JZTX-III on voltage-gated ion channels. The whole-cell patch-clamp technique, in particular, has been extensively used to measure the toxin's impact on ionic currents in various cell types. scielo.br
Whole-Cell Patch-Clamp:
This technique allows for the recording of macroscopic currents across the entire cell membrane, providing detailed insights into how JZTX-III modulates channel gating. scielo.br In studies involving JZTX-III, researchers have transfected cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, with plasmids encoding specific ion channel subtypes, including the human cardiac sodium channel (hNav1.5) and the potassium channel (hKv2.1). tandfonline.comscielo.br By applying JZTX-III to the bath solution, its inhibitory effects can be quantified. tandfonline.comtandfonline.com
For instance, whole-cell recordings demonstrated that JZTX-III significantly inhibits the tetrodotoxin-resistant voltage-gated sodium channels (VGSCs) in rat cardiac myocytes, with an IC₅₀ value of 0.38 µM. nih.gov It was also shown to shift the channel activation threshold by a depolarizing 10 mV. nih.gov Further studies using this method on HEK293 cells expressing hNav1.5 determined an IC₅₀ of approximately 348-604.4 nM. smartox-biotech.comresearchgate.netrndsystems.com Similarly, the effect on the Kv2.1 potassium channel was characterized, revealing an IC₅₀ of 0.71 µM. nih.govacs.org These experiments are crucial for determining the toxin's potency and selectivity. nih.govnih.govacs.org For example, studies have shown JZTX-III has no effect on several other channel subtypes, including Kv1.1, Kv1.2, Kv1.3, Kv1.4, Kv3.1, Kv4.1-4.3, and Nav1.2, Nav1.4, Nav1.6, and Nav1.7, highlighting its specificity. scielo.brsmartox-biotech.comrndsystems.comnih.govacs.org
Voltage-Clamp Fluorometry (VCF):
Voltage-clamp fluorometry is a powerful technique that combines electrophysiological recording with fluorescence spectroscopy to monitor the real-time conformational changes of a protein, such as the movement of a channel's voltage sensor. nih.gov An environmentally sensitive fluorophore is typically attached to a specific site on the channel, for instance, the S3-S4 loop of a voltage-sensing domain. nih.gov Changes in the fluorescence signal upon membrane depolarization can then be correlated with the movement of the voltage sensor and the channel's gating kinetics. nih.gov While VCF is a highly relevant and powerful tool for studying voltage sensor-targeting toxins like JZTX-III, which is known to interact with the voltage-sensing domains of Nav1.5 and Kv2.1, specific published studies applying VCF to directly investigate JZTX-III were not prominently identified in the search results. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Determination
The three-dimensional structure of JZTX-III in solution was determined using two-dimensional proton nuclear magnetic resonance (¹H 2D-NMR) spectroscopy. nih.gov This technique provides detailed information about the spatial arrangement of atoms within the peptide.
The NMR analysis revealed that JZTX-III adopts a well-defined and compact structure characteristic of the inhibitor cystine knot (ICK) motif. tandfonline.comnih.gov This conserved structural scaffold consists of a short, triple-stranded antiparallel β-sheet connected by several turns. nih.govoup.com The structure is stabilized by three disulfide bonds with a I-IV, II-V, III-VI connectivity pattern. tandfonline.comnih.gov A key feature identified by NMR is a prominent hydrophobic patch on the toxin's surface, which is surrounded by several charged residues. tandfonline.comnih.gov This surface profile is believed to be crucial for its interaction with and inhibition of voltage-gated ion channels. nih.gov
Mutagenesis Approaches (e.g., Alanine-Scanning Mutagenesis)
Mutagenesis is a critical tool for identifying the specific amino acid residues (the "functional surface" or "bioactive surface") on both the toxin and its target channel that are essential for their interaction. nih.gov
Alanine-Scanning Mutagenesis of JZTX-III:
In this approach, individual amino acid residues on the JZTX-III peptide are systematically replaced with alanine (B10760859), and the effect of each mutation on the toxin's activity is measured using electrophysiological techniques. nih.govnih.gov Alanine-scanning studies have successfully mapped the key residues on JZTX-III responsible for binding to Nav1.5 and Kv2.1 channels.
Interaction with Nav1.5: The functional surface for Nav1.5 binding was found to include two acidic residues (Asp1, Glu3) and an exposed hydrophobic patch formed by four tryptophan residues (Trp8, Trp9, Trp28, and Trp30). smartox-biotech.comnih.gov
Interaction with Kv2.1: The bioactive surface for Kv2.1 binding is composed of four hydrophobic residues (Trp8, Trp28, Trp30, and Val33) and three charged residues (Arg13, Lys15, and Glu34). smartox-biotech.comnih.gov
Notably, these results indicate that the bioactive surfaces on JZTX-III that interact with Nav1.5 and Kv2.1 are only partially overlapping, providing a molecular basis for its cross-activity. smartox-biotech.comnih.govacs.org
Site-Directed Mutagenesis of Ion Channels:
Conversely, site-directed mutagenesis can be performed on the ion channels themselves to identify the toxin's binding site. By mutating residues in the presumed binding region of the channel and observing a decrease in toxin affinity, the interaction site can be pinpointed.
Nav1.5 Channel: JZTX-III was shown to dock to the extracellular S3-S4 linker of domain II (DIIS3-S4). smartox-biotech.comnih.gov Mutations of residues Ser799, Arg800, and Leu804 in the Nav1.5 channel to alanine significantly reduced the toxin's sensitivity. smartox-biotech.comnih.gov The Arg800 residue is particularly critical and is unique to the Nav1.5 subtype, explaining the toxin's high selectivity. nih.gov A recent 2024 study also suggested that at higher concentrations, JZTX-III's binding extends to the DIV S3-S4 linker, where mutations of Asn1612 and Lys1613 diminished its effects. researchgate.net
Kv2.1 Channel: Mutagenesis of the Kv2.1 channel's voltage-sensor paddle revealed that residues Phe274, Lys280, Ser281, Leu283, Gln284, and Val288 are important for JZTX-III binding. nih.govacs.org The Ser281 residue was identified as the most crucial determinant for this interaction. smartox-biotech.comnih.govacs.org
| Molecule | Target | Method | Key Residues Identified | Reference |
|---|---|---|---|---|
| Jingzhaotoxin-III | Nav1.5 | Alanine-Scanning | Asp1, Glu3, Trp8, Trp9, Trp28, Trp30 | smartox-biotech.comnih.gov |
| This compound | Kv2.1 | Alanine-Scanning | Trp8, Trp28, Trp30, Val33, Arg13, Lys15, Glu34 | smartox-biotech.comnih.gov |
| Nav1.5 Channel | This compound | Site-Directed Mutagenesis | Ser799, Arg800, Leu804 (in DII S3-S4 linker); Asn1612, Lys1613 (in DIV S3-S4 linker) | smartox-biotech.comnih.govresearchgate.net |
| Kv2.1 Channel | This compound | Site-Directed Mutagenesis | Phe274, Lys280, Ser281, Leu283, Gln284, Val288 (in voltage-sensor paddle) | nih.govacs.org |
Computational Approaches (e.g., Molecular Docking, Molecular Dynamics Simulations, AlphaFold Modeling)
Computational methods provide powerful in silico tools to visualize and analyze the interaction between JZTX-III and its target channels at an atomic level, complementing experimental data from mutagenesis and electrophysiology. frontiersin.org
Molecular Docking and Modeling:
Based on mutagenesis data, computational models have been generated to predict the docking pose of JZTX-III on its channel targets. nih.gov These models suggest that JZTX-III binds to the voltage-sensor paddle of the Kv2.1 channel and the DIIS3-S4 linker of the Nav1.5 channel, consistent with experimental findings. smartox-biotech.comnih.govacs.org Such models are invaluable for visualizing the specific electrostatic and hydrophobic interactions that stabilize the toxin-channel complex. researchgate.net
Molecular Dynamics (MD) Simulations:
MD simulations are used to study the dynamic behavior of molecules over time. researchgate.netnih.govoaepublish.com All-atom MD simulations have been employed to investigate the interaction between JZTX-III and lipid membranes of different compositions. researchgate.netnih.gov These simulations revealed that JZTX-III does not interact significantly with neutral lipid bilayers but does bind to membranes containing negatively charged lipids. nih.gov This suggests that the lipid membrane may play a role in facilitating the specific binding of the toxin to the ion channel embedded within it. researchgate.netnih.gov
AlphaFold Modeling:
More recent computational approaches, such as those using AlphaFold and Rosetta, are being explored to assess the binding of JZTX-III to its targets like hNav1.5 and hKv2.1. researchgate.net These advanced protein structure prediction tools can generate highly accurate models of proteins and protein complexes, offering new avenues to refine our understanding of toxin-channel interactions and potentially guide the design of new, more potent ion channel inhibitors. nih.govacs.orgresearchgate.net
Recombinant DNA and Protein Engineering Techniques
The natural source of JZTX-III, the venom of the tarantula Chilobrachys jingzhao, provides only minute quantities of the peptide, which is insufficient for extensive research. tandfonline.comtandfonline.com Recombinant DNA technology offers a solution by enabling the large-scale production of the toxin in host organisms. evitria.comkau.edu.sa
Researchers have successfully expressed recombinant JZTX-III (rJZTX-III) in various systems, including the yeast Pichia pastoris and the bacterium Escherichia coli. researchgate.netnih.govresearchgate.net The cDNA encoding the JZTX-III precursor is first cloned into an expression vector, which is then introduced into the host cells. nih.gov The host's cellular machinery transcribes and translates the gene, producing the peptide. kau.edu.sa Expression can be optimized, for instance by using a galactose auto-induction system in E. coli, to achieve high yields (e.g., 12.1 mg/L). tandfonline.comtandfonline.com
Following expression, the recombinant toxin is purified, often using techniques like affinity chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC). tandfonline.comtandfonline.com Crucially, electrophysiological analysis using whole-cell patch-clamp has confirmed that the recombinant JZTX-III retains the same biological activity as the native toxin, validating the use of these production methods for generating functional peptides for research. tandfonline.comtandfonline.com Furthermore, these techniques are essential for creating the various toxin mutants used in alanine-scanning mutagenesis studies, allowing for detailed structure-function relationship analyses. researchgate.net
Applications in Ion Channel Research and Modulator Development
Jingzhaotoxin-III as a Pharmacological Tool for Investigating Voltage-Gated Ion Channel Function
This compound serves as a powerful pharmacological tool for probing the function of voltage-gated sodium (Nav) and potassium (Kv) channels. It primarily acts as a gating modifier, altering the channel's response to changes in membrane voltage. creative-peptides.comwikipedia.org In studies involving rat cardiac myocytes, JZTX-III was found to inhibit the tetrodotoxin-resistant (TTX-R) Nav channels by modifying their voltage-dependent gating. nih.govcreative-peptides.com Unlike typical scorpion β-toxins, JZTX-III shifts the activation voltage in a depolarizing direction. creative-peptides.com Specifically, it causes a depolarizing shift of about 10-13 mV in the activation threshold of the Nav1.5 channel, the predominant isoform in the heart. nih.govcreative-peptides.com
This toxin also influences the deactivation kinetics of ion channels. For Nav1.5, JZTX-III has been shown to accelerate the deactivation process. creative-peptides.com In the presence of the toxin, the deactivation time constant decreased significantly, indicating that the toxin-bound channels close more rapidly upon repolarization. creative-peptides.com Furthermore, at higher concentrations (1 or 5 μM), JZTX-III not only inhibits channel activation but also slows the rapid inactivation process of Nav1.5. researchgate.netresearchgate.net Its effects extend to the Kv2.1 channel, where it also shifts the activation curve to more depolarized voltages and speeds up deactivation, demonstrating its role as a gating modifier for both open and closed states of the channel. wikipedia.org These characteristics allow researchers to use JZTX-III to dissect the intricate mechanisms of ion channel gating and function.
Utility in Discriminating Between Ion Channel Subtypes
A key application of this compound in research is its high degree of selectivity, which allows for the discrimination between different ion channel subtypes. nih.gov It is a selective blocker of the cardiac sodium channel Nav1.5, showing little to no effect on several other neuronal and skeletal muscle isoforms, including Nav1.2, Nav1.4, Nav1.6, and Nav1.7. smartox-biotech.comtocris.com This specificity makes it an excellent ligand for isolating and studying the function of Nav1.5 in its native environments, such as heart cells or in cancer cells where it is also expressed. smartox-biotech.comnih.gov
Similarly, JZTX-III exhibits selectivity among voltage-gated potassium channels. Electrophysiological experiments have demonstrated that while JZTX-III significantly inhibits the Kv2.1 channel, it has no effect on several other Kv subtypes, including Kv1.4, Kv3.1, and Kv4.1-4.3. smartox-biotech.comresearchgate.netnih.govacs.org This dual but specific activity on Nav1.5 and Kv2.1 channels provides a unique pharmacological profile for researchers studying the distinct roles of these channels in cellular physiology. smartox-biotech.comresearchgate.net
| Ion Channel Subtype | Effect of this compound | IC50 Value |
|---|---|---|
| Nav1.5 | Inhibits activation | ~350 nM smartox-biotech.comtocris.com, 0.38 µM nih.govcreative-peptides.com |
| Nav1.2 | Inactive/No effect | N/A smartox-biotech.comtocris.com |
| Nav1.4 | Inactive/No effect | N/A smartox-biotech.comtocris.com |
| Nav1.6 | Inactive/No effect | N/A smartox-biotech.comtocris.com |
| Nav1.7 | Inactive/No effect | N/A smartox-biotech.comcreative-peptides.comtocris.com |
| Kv2.1 | Inhibits | ~700 nM (0.7 µM) smartox-biotech.combioleaf.com, 0.71 µM researchgate.netnih.govacs.org |
| Kv1.4 | No effect | N/A smartox-biotech.comresearchgate.netnih.gov |
| Kv3.1 | No effect | N/A smartox-biotech.comresearchgate.netnih.gov |
| Kv4.1-4.3 | No effect | N/A smartox-biotech.comresearchgate.netnih.gov |
Contribution to Understanding Voltage Sensor Structure-Function Relationships
This compound has significantly advanced the understanding of the structure-function relationships of voltage sensors in ion channels. It is classified as a site 4 toxin, binding to the S3-S4 linker in domain II (DII) of the Nav1.5 channel. smartox-biotech.comnih.govresearchgate.net This interaction effectively traps the DII voltage sensor in its closed state, thereby inhibiting channel activation. smartox-biotech.comresearchgate.netacs.org
Mutagenesis studies have identified key residues on both the toxin and the channel that are critical for this interaction. For JZTX-III, two acidic residues (Asp1, Glu3) and a hydrophobic patch formed by four tryptophan residues (Trp8, Trp9, Trp28, Trp30) are essential for its binding to Nav1.5. researchgate.netnih.gov On the channel side, a unique arginine residue at position 800 (Arg800) in the DII S3-S4 linker of Nav1.5 is crucial for the toxin's selective binding. researchgate.netnih.gov Mutating this residue to alanine (B10760859) (R800A) reduces the toxin's binding affinity by 30-fold, while a charge-reversal mutation (R800D) decreases the IC₅₀ by 72-fold. researchgate.netnih.gov Conversely, introducing this arginine into the corresponding position of the JZTX-III-insensitive Nav1.7 channel (D816R) greatly enhances the neuronal subtype's sensitivity to the toxin. nih.gov
JZTX-III also interacts with the voltage-sensor paddle of the Kv2.1 channel. smartox-biotech.comnih.govacs.org Alanine-scanning mutagenesis has revealed that the functional surface of JZTX-III that binds to Kv2.1 is composed of four hydrophobic residues (Trp8, Trp28, Trp30, and Val33) and three charged residues (Arg13, Lys15, and Glu34). nih.govacs.org The binding surfaces on JZTX-III for Nav1.5 and Kv2.1 are only partially overlapping, providing insight into how one toxin can target two different types of ion channels. nih.govacs.org These findings provide a detailed molecular map of toxin-channel interactions and deepen our understanding of voltage sensor mechanics.
| Molecule | Critical Residues for Interaction | Significance |
|---|---|---|
| This compound (for Nav1.5) | Asp1, Glu3, Trp8, Trp9, Trp28, Trp30 | These acidic and hydrophobic residues form the key binding surface for Nav1.5. researchgate.netnih.gov |
| Nav1.5 Channel | Arg800 (in DII S3-S4 linker) | A unique residue responsible for the selective interaction with JZTX-III. researchgate.netnih.gov |
| This compound (for Kv2.1) | Trp8, Trp28, Trp30, Val33, Arg13, Lys15, Glu34 | A partially overlapping surface of hydrophobic and charged residues mediates binding to Kv2.1. nih.govacs.org |
| Kv2.1 Channel | Phe274, Lys280, Ser281, Leu283, Gln284, Val288 | Residues on the voltage-sensor paddle that, when mutated, significantly decrease JZTX-III affinity. nih.govacs.org |
Implications for the Rational Design of Selective Ion Channel Modulators
The detailed molecular understanding of how this compound interacts with Nav1.5 and Kv2.1 channels has significant implications for the rational design of new, highly selective ion channel modulators. frontiersin.org By elucidating the specific amino acid residues that govern the toxin's potency and selectivity, JZTX-III serves as a natural scaffold and a blueprint for developing synthetic peptides or small molecules with improved therapeutic properties. researchgate.netmdpi.com
For example, the discovery that the single Arg800 residue in Nav1.5 is a key determinant of selectivity offers a precise target for drug design. nih.gov A synthetic modulator could be engineered to specifically interact with this residue, thereby achieving high selectivity for the cardiac sodium channel while avoiding off-target effects on neuronal channels. nih.gov Similarly, understanding the "Janus-faced" profile of the toxin, with its distinct hydrophobic and charged surfaces, can inform the design of molecules with appropriate physicochemical properties to interact with the channel's voltage sensor within the cell membrane. creative-peptides.com The knowledge that toxins can use partially overlapping surfaces to target different channel types provides a molecular basis for designing inhibitors with desired levels of specificity or cross-reactivity, which could be beneficial for treating complex diseases involving multiple ion channels. nih.govacs.org
Future Research Directions and Perspectives
Elucidating Dynamics of Toxin-Channel Interactions at Atomic Resolution
These structural studies could clarify how JZTX-III traps the voltage sensor of the Nav1.5 channel's domain II (DII) in its closed state by binding to the S3-S4 linker. researchgate.netsmartox-biotech.com Furthermore, they could illuminate the "dual functionality" observed at higher concentrations, where JZTX-III not only hinders activation but also slows the fast inactivation of Nav1.5, possibly through interactions with the domain IV voltage sensor (DIVS4). researchgate.net Understanding these multi-faceted interactions at a structural level is crucial for comprehending its mode of action.
Computational approaches, such as long-term molecular dynamics simulations, can complement experimental methods. researchgate.net These simulations can model the dynamic binding and unbinding events and predict how specific residues contribute to the stability of the toxin-channel complex. This synergy between experimental and computational methods will be instrumental in building a complete, dynamic picture of the JZTX-III-channel interface.
Exploring the Full Spectrum of Jingzhaotoxin-III's Biological Activities
Current knowledge highlights JZTX-III's specificity for the cardiac sodium channel Nav1.5 and the potassium channel Kv2.1. researchgate.netnih.gov However, the full extent of its biological activities across a wider range of ion channels and cellular contexts remains to be explored. Comprehensive screening of JZTX-III against a broad panel of ion channel subtypes, including other Nav and Kv channel isoforms, as well as calcium (CaV) channels, would provide a more complete pharmacological profile. creative-peptides.com Such studies have already shown that JZTX-III has no effect on several other channel subtypes, including Nav1.2, Nav1.4, Nav1.6, Nav1.7, and certain Kv channels (Kv1.4, Kv3.1, Kv4.1-4.3), underscoring its selectivity. smartox-biotech.comnih.govbio-techne.com
Research indicates that JZTX-III's binding surfaces for Nav1.5 and Kv2.1 are only partially overlapping, suggesting that animal toxins can evolve to target different ion channels using distinct molecular determinants on their surface. researchgate.netnih.gov Further investigation into these partially overlapping bioactive surfaces could reveal fundamental principles of toxin-channel recognition. researchgate.net The discovery that JZTX-III interacts with lipid membranes, particularly those containing negatively charged phospholipids, opens another avenue of research. researchgate.net The toxin's interaction with the cell membrane may facilitate its specific binding to the channel protein, a mechanism that warrants further investigation. researchgate.net
Table 1: Documented Biological Effects of this compound on Various Ion Channels
| Channel Subtype | Effect | IC50 Value | References |
|---|---|---|---|
| Nav1.5 | Inhibition of activation, depolarizing shift in activation threshold. | ~300-380 nM | smartox-biotech.comwikipedia.orgnih.gov |
| Nav1.5 | Slows fast inactivation at higher concentrations (1 or 5 µM). | Not applicable | researchgate.net |
| Kv2.1 | Inhibition, modification of gating. | ~0.71 µM | researchgate.netnih.govacs.org |
| Nav1.2, Nav1.4, Nav1.6, Nav1.7 | No effect. | Not applicable | smartox-biotech.combio-techne.comrndsystems.com |
| Kv1.4, Kv3.1, Kv4.1-4.3 | No effect. | Not applicable | researchgate.netnih.gov |
Advancing Synthetic and Recombinant Production Strategies for Modified Analogs
The ability to produce JZTX-III and its variants efficiently is paramount for future research. While it can be isolated from the venom of Chilobrachys jingzhao, this yields very small quantities. tandfonline.com Therefore, recombinant and synthetic production methods are essential. nih.gov Successful expression of bioactive JZTX-III has been achieved in the yeast Pichia pastoris and in Escherichia coli, providing a platform for generating larger quantities and, more importantly, for creating modified analogs through site-directed mutagenesis. smartox-biotech.comtandfonline.com
Future efforts will likely focus on optimizing these expression systems to increase yields and streamline purification. tandfonline.com The development of efficient chemical synthesis strategies for this cysteine-rich peptide, which features three disulfide bonds in an inhibitor cystine knot (ICK) motif, is also a key goal. nih.govtandfonline.commdpi.com Advances in peptide synthesis could facilitate the incorporation of unnatural amino acids, enabling the creation of photo-activatable or fluorescently tagged JZTX-III variants. researchgate.net
These modified analogs will be powerful tools. For example, alanine-scanning mutagenesis has already been used to identify the functional surfaces of JZTX-III that interact with Nav1.5 and Kv2.1 channels. researchgate.netsmartox-biotech.comnih.gov Key residues for Nav1.5 binding include acidic residues Asp1 and Glu3, and a hydrophobic patch formed by Trp8, Trp9, Trp28, and Trp30. smartox-biotech.comtandfonline.com For Kv2.1, the functional surface involves hydrophobic residues (Trp8, Trp28, Trp30, Val33) and charged residues (Arg13, Lys15, Glu34). researchgate.netnih.gov By creating analogs with enhanced selectivity or altered function, researchers can develop more precise pharmacological probes. For instance, the R13E mutation was found to enhance Nav1.5 inhibition by 11-fold. frontiersin.org
Table 2: Key Residues in this compound for Channel Interaction
| Channel Target | Key Toxin Residues | Type of Residue | Reference |
|---|---|---|---|
| Nav1.5 | Asp1, Glu3 | Acidic | smartox-biotech.comfrontiersin.org |
| Nav1.5 | Trp8, Trp9, Trp28, Trp30 | Hydrophobic | smartox-biotech.comtandfonline.com |
| Kv2.1 | Trp8, Trp28, Trp30, Val33 | Hydrophobic | researchgate.netnih.govtandfonline.com |
Uncovering Novel Applications in Basic Ion Channel Physiology and Pathophysiology
This compound and its future analogs hold significant promise as tools to dissect the roles of specific ion channels in physiological and pathological processes. mdpi.comjhu.edu Its high selectivity for Nav1.5 over other neuronal and muscle sodium channel isoforms makes it an important ligand for discriminating the cardiac VGSC subtype. smartox-biotech.comnih.govbvsalud.org This selectivity can be exploited to study the specific contribution of Nav1.5 to cardiac excitability and arrhythmia. jhu.edu
By understanding the molecular basis for its selectivity, particularly the role of the unique Arg800 residue in Nav1.5, researchers can gain insights into what makes different sodium channel subtypes distinct. smartox-biotech.com For example, mutating the corresponding residue in the Nav1.7 channel (D816R) dramatically increases its sensitivity to JZTX-III, highlighting a critical determinant of toxin specificity. smartox-biotech.commdpi.com This knowledge can be applied to design probes for other channel subtypes.
Furthermore, JZTX-III can be used to investigate the physiological significance of channels in different tissues. ucl.ac.uk Its ability to also inhibit Kv2.1 channels, which are involved in neuronal and cardiac function, provides a tool to study the interplay between different ion channels in regulating cellular excitability. wikipedia.orgmdpi.com The cross-reactivity of JZTX-III on both Nav and Kv channels, mediated by partially overlapping surfaces, offers a unique opportunity to study the conserved structural elements within the voltage-sensing domains of these different channel families. researchgate.netnih.gov Ultimately, the continued development and application of JZTX-III as a research tool will deepen our understanding of ion channel function and its role in human health and disease. diva-portal.org
Q & A
Q. What is the molecular basis for Jingzhaotoxin-III's selectivity toward Nav1.5 over other sodium channel subtypes?
this compound binds to receptor site 4 on the DIIS3-S4 linker of Nav1.5, a structural feature absent or divergent in other subtypes (e.g., Nav1.2, Nav1.7). Its selectivity is confirmed via patch-clamp electrophysiology, showing IC50 values of 348 nM for Nav1.5 and negligible activity at concentrations ≤1 µM on other subtypes . Methodologically, researchers should validate subtype specificity using heterologous expression systems (e.g., HEK293 cells) expressing individual sodium channel isoforms under controlled voltage protocols.
Q. How does this compound's mechanism differ from Huwentoxin-IV or ProTx-II?
Unlike Huwentoxin-IV (Nav1.7 inhibitor) or ProTx-II (broad sodium channel modulator), this compound exhibits a unique voltage-dependent inhibition mechanism specific to Nav1.5. Comparative studies require co-application assays to assess overlapping binding sites and kinetic analyses (e.g., on-rate/off-rate measurements) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported off-target effects, such as Kv2.1 inhibition?
Discrepancies in Kv2.1 inhibition (IC50 ~700 nM) may arise from batch variability, assay conditions (e.g., temperature, ion concentrations), or contamination. To address this:
- Perform purity assessments (HPLC, mass spectrometry) for each toxin batch.
- Replicate experiments across multiple cell lines (e.g., CHO-K1 vs. HEK293).
- Use siRNA knockdown of Kv2.1 to confirm specificity .
Q. How should researchers design studies to investigate this compound's potential in cardiac arrhythmia models?
- In vitro: Use human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to model arrhythmic activity. Apply this compound during optical mapping to measure action potential duration (APD) changes.
- In vivo: Utilize transgenic mice with Nav1.5 gain/loss-of-function mutations. Monitor ECG parameters pre- and post-toxin administration.
- Include controls with tetrodotoxin (TTX) to isolate Nav1.5-specific effects .
Q. What are the critical considerations for synthesizing or modifying this compound to enhance stability without compromising activity?
- Structural analysis: The toxin’s 36-amino-acid framework includes a cysteine-stabilized α/β motif (C1-C4, C2-C5, C3-C6). Alanine scanning mutagenesis can identify residues critical for Nav1.5 binding.
- Stability optimization: Incorporate D-amino acids or PEGylation at non-conserved positions to reduce proteolytic degradation. Validate modifications via circular dichroism (CD) and functional assays .
Data Contradiction and Synthesis
Q. How can researchers reconcile conflicting data on this compound's efficacy across different cancer cell lines?
Nav1.5 expression varies widely in cancers (e.g., breast vs. colon). To address contradictions:
- Quantify Nav1.5 mRNA/protein levels (qPCR, Western blot) in cell lines.
- Correlate toxin sensitivity (IC50) with channel expression via linear regression.
- Account for auxiliary subunits (e.g., β1) that modulate Nav1.5 function .
Methodological Best Practices
Q. What protocols ensure reproducibility in electrophysiological studies of this compound?
- Standardize internal/external solutions (e.g., 140 mM NaCl, 5 mM KCl).
- Use automated patch-clamp systems (e.g., SyncroPatch 384) for high-throughput data.
- Publish raw traces and voltage protocols in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
